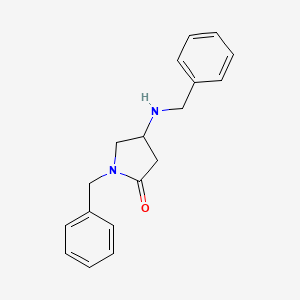

1-Benzyl-4-(benzylamino)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-4-(benzylamino)pyrrolidin-2-one is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.36 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidin-2-one ring substituted with benzyl and benzylamino groups . The exact structure can be represented by the SMILES notation: C1C(CN(C1=O)CC2=CC=CC=C2)NCC3=CC=CC=C3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that its molecular weight is 280.36 , but other properties such as melting point, boiling point, and density are not specified .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Platinum-Catalyzed Intramolecular Hydroamination : The compound is involved in platinum-catalyzed reactions to form pyrrolidine derivatives. This process shows excellent functional group compatibility and low moisture sensitivity, highlighting its potential in synthetic chemistry applications (Bender & Widenhoefer, 2005).

Gold(I)-Catalyzed Intramolecular Amination : Utilized in gold(I)-catalyzed cyclization of allylic alcohols with alkylamines, forming substituted pyrrolidine and piperidine derivatives. This indicates its use in creating complex organic structures (Mukherjee & Widenhoefer, 2011).

Palladium-Catalyzed Tandem N-Arylation/Carboamination : It's used in palladium-catalyzed reactions to synthesize differentially arylated N-aryl-2-benzyl pyrrolidine derivatives, suggesting its role in the development of complex molecules (Yang, Ney, & Wolfe, 2005).

Pharmacological Investigations

Cholinesterase Inhibitors : Derivatives of this compound have been tested as inhibitors of acetylcholinesterase and butyrylcholinesterase, indicating potential applications in neurodegenerative disorders like Alzheimer's disease (Pizova et al., 2017).

Anti-Alzheimer's Agents : N-Benzylated derivatives have shown promise as anti-Alzheimer's agents, indicating its utility in the design of new treatments for neurodegenerative diseases (Gupta et al., 2020).

Osteoclastogenesis Inhibitors : Modified forms of this compound have been identified as inhibitors of RANKL-induced osteoclastogenesis, suggesting potential applications in bone diseases (Miyata et al., 2012).

Receptor Tyrosine Kinases Inhibitors : Its derivatives have been studied as inhibitors of EGFR and IGF-1R, which is significant in the context of cancer treatment, particularly in overcoming drug resistance (Hempel et al., 2017).

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(benzylamino)pyrrolidin-2-one is not specified in the available resources. Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases , but the specific biological activity of this compound is not mentioned.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzyl-4-(benzylamino)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18-11-17(19-12-15-7-3-1-4-8-15)14-20(18)13-16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFPCNVJJUDZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2476190.png)

![N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2476191.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2476192.png)

![3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2476197.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476200.png)

![N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476201.png)

![(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2476203.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)

![N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476206.png)

![(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2476209.png)